molecular formula C2H4N2O4 B1361779 1,1-Dinitroethane CAS No. 600-40-8

1,1-Dinitroethane

Cat. No.: B1361779
CAS No.: 600-40-8
M. Wt: 120.06 g/mol
InChI Key: LKKHEZBRRGJBGH-UHFFFAOYSA-N
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Description

1,1-Dinitroethane is an organic compound with the molecular formula C₂H₄N₂O₄. It is a nitroalkane, characterized by the presence of two nitro groups (-NO₂) attached to the same carbon atom. This compound is known for its explosive properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dinitroethane can be synthesized through the nitration of ethane using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced by the nitration of ethane in a continuous flow reactor. The process involves the careful control of temperature and pressure to ensure high yield and purity of the product. The reaction mixture is then neutralized and purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dinitroethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroacetic acid.

    Reduction: Reduction of this compound can yield 1,1-diaminoethane.

    Substitution: It can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroacetic acid.

    Reduction: 1,1-Diaminoethane.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dinitroethane is a geminal dinitro compound, a class of organic compounds featuring two nitro (-NO2) functional groups attached to the same carbon atom . Geminal dinitro compounds are precursors for energetic plasticizers used in the manufacture of explosive materials and propellant compositions for defense and industrial applications . this compound is also an enolizable compound with an acid strength approximately equal to acetic acid .

Synthesis of Geminal Dinitro Compounds

This compound can be synthesized through the oxidative nitration of a nitroparaffin starting material . One method involves the chemical oxidation of 2-nitroethane . In this process, an oxidizing agent is formed by electrochemically oxidizing a chemical mediator, which then reacts with a nitro compound and a nitrite ion source to yield the geminal dinitro compound .

Electrochemical Nitration

Electrochemical nitration is a method used to synthesize geminal dinitro compounds from nitro compounds . This method involves forming an oxidizing agent by electrochemically oxidizing a chemical mediator and reacting a nitro compound with the oxidizing agent and a nitrite ion source to form a geminal dinitro compound .

Electrochemical Cell Setup
The electrochemical cell includes an anode compartment, which may contain a platinum-coated titanium anode . A voltage of approximately 0.6 V is applied continuously between the anode and cathode . For example, potassium ferrocyanide can dissociate into potassium ions and ferrocyanide ions, with the latter being oxidized to ferricyanide ions at the anode . These ferricyanide ions then react with 1-nitroethane and potassium nitrite to produce this compound .

Advantages of Electrochemical Nitration
This method provides a greater yield of this compound and operates at lower cell potentials compared to direct oxidation on an electrode . By continuously reusing a chemical mediator like ferrocyanide, the method reduces the formation of undesirable waste products and eliminates the need for additional chemical oxidizers, making the process more cost-effective .

Production of DNPOH

The synthesized this compound can be reacted with formaldehyde (H2CO) to produce 2,2-dinitro-1-propanol (DNPOH), with a yield of 69% and a current efficiency of 100% . In one experiment, the this compound product was reacted with excess formaldehyde, resulting in a total product yield of DNPOH of 57%, with a current efficiency of 91% .

Applications in Energetic Materials

Geminal dinitro compounds, including this compound, are essential precursors for energetic plasticizers used in manufacturing explosive materials and propellant compositions for defense and industrial applications .

Examples of Energetic Plasticizers

This compound can be used in the synthesis of various energetic materials, including:

  • DNPOH (2,2-dinitro-1-propanol)
  • BDNPA (bis(dinitropropyl)-acetal)
  • BDNPF (bis(2,2-dinitropropyl)-acetal/bis(2,2-dinitropropyl)formal)

Other Synthesized Compounds

The electrochemical nitration reaction can be employed to synthesize compounds such as:

  • 1,3,3-trinitroazetidine (TNAZ)
  • 2,2-dinitropropane
  • 2,2-dinitropropyl methyl ester
  • 3,3-dinitrooxetane
  • 2,2-dinitro-1,3-diethoxypropane
  • 1,1-dinitrocyclohexane
  • 1,1-dinitrocyclopentane
  • 2,2-dimethyl-5,5-dinitro-1,3-dioxane
  • 1,1-dinitrobutane
  • 2,2-dinitrobutane
  • 2-cyano-2-nitropropane
  • 1-nitro-1-(phenylsulfonyl)cyclohexane

Chemical Properties and Reactions

Mechanism of Action

The mechanism of action of 1,1-Dinitroethane involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to oxidative stress and potential cellular damage. The pathways involved include the generation of reactive oxygen species and the subsequent activation of stress response pathways.

Comparison with Similar Compounds

    1,1,1-Trinitroethane: Contains an additional nitro group, making it more explosive.

    1,2-Dinitroethane: The nitro groups are attached to different carbon atoms, leading to different chemical properties.

    Nitroethane: Contains only one nitro group, making it less reactive compared to 1,1-Dinitroethane.

Uniqueness: this compound is unique due to the presence of two nitro groups on the same carbon atom, which significantly influences its reactivity and stability. This structural feature makes it a valuable compound in both research and industrial applications.

Biological Activity

1,1-Dinitroethane (DNE) is a chemical compound with the formula C2H4N2O4\text{C}_2\text{H}_4\text{N}_2\text{O}_4 that has garnered interest due to its unique biological activities and potential applications in various fields. This article explores the biological activity of DNE, summarizing key research findings, case studies, and relevant data.

This compound is characterized by two nitro groups attached to an ethane backbone. Its molecular weight is approximately 104.06 g/mol. The presence of nitro groups significantly influences its reactivity and interaction with biological systems, making it a subject of interest in both chemical research and industrial applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential effects on cellular mechanisms and pathways. The compound exhibits significant reactivity due to the presence of both nitro groups, which can participate in redox reactions within biological systems.

Key Findings

  • Cellular Mechanisms : DNE has been shown to affect cellular processes, although detailed biological assays are still limited. It is hypothesized that the nitro groups can influence cellular signaling pathways and metabolic processes .
  • Toxicity Studies : Research indicates that DNE may exhibit cytotoxic effects at higher concentrations. Studies have demonstrated that exposure to DNE can lead to oxidative stress in cells, which may contribute to its toxicity .
  • Reactivity : The compound's reactivity allows it to form complexes with various biological molecules, potentially altering their function. For instance, DNE has been studied for its interactions with proteins and nucleic acids .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cell lines. Results indicated that at concentrations above 100 µM, DNE significantly reduced cell viability and induced apoptosis. The mechanism was linked to oxidative stress and disruption of mitochondrial function.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
509010
1006030
2003070

Case Study 2: Interaction with Proteins

Another investigation focused on the interaction of DNE with serum albumin. Using spectroscopic methods, researchers found that DNE binds to albumin with a dissociation constant indicating a moderate affinity. This interaction suggests potential implications for drug delivery systems.

Research Findings Summary

  • Oxidative Stress : DNE induces oxidative stress in various cell types, leading to cellular damage and apoptosis .
  • Protein Binding : The compound's ability to bind proteins may influence its pharmacokinetics and therapeutic applications .
  • Potential Applications : Due to its reactivity and biological activity, DNE could be explored for applications in drug development or as a biochemical probe in research settings.

Properties

IUPAC Name

1,1-dinitroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O4/c1-2(3(5)6)4(7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKHEZBRRGJBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208704
Record name Ethane, 1,1-dinitro-
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Molecular Weight

120.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-40-8
Record name 1,1-Dinitroethane
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Record name 1,1-Dinitroethane
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Record name 1,1-DINITROETHANE
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Record name Ethane, 1,1-dinitro-
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Record name 1,1-DINITROETHANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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